Quercetin-13C3

Description

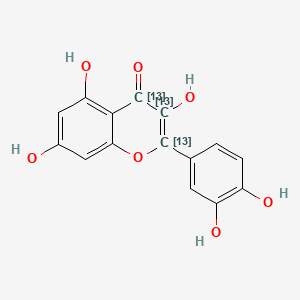

Structure

3D Structure

Properties

Molecular Formula |

C15H10O7 |

|---|---|

Molecular Weight |

305.21 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i13+1,14+1,15+1 |

InChI Key |

REFJWTPEDVJJIY-UIDJNKKJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Quercetin-13C3 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Quercetin-13C3, a stable isotope-labeled form of the naturally occurring flavonoid, quercetin. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing, verifying, and utilizing this compound in their studies.

Sourcing and Certificate of Analysis

This compound is available from several specialized chemical suppliers. When sourcing this compound, it is imperative to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and integrity of the material. A typical CoA for this compound will include the information outlined in the tables below. While a specific lot-numbered CoA for this compound is not publicly available, the following tables represent a synthesis of typical data provided for high-purity, isotopically labeled compounds and unlabeled quercetin.

Supplier Information

| Supplier | Website | Contact Information |

| MedchemExpress | --INVALID-LINK-- | --INVALID-LINK-- |

| Clearsynth | --INVALID-LINK-- | --INVALID-LINK-- |

| Smolecule | --INVALID-LINK-- | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- | --INVALID-LINK-- |

| InvivoChem | --INVALID-LINK-- | --INVALID-LINK-- |

Representative Certificate of Analysis: this compound

Table 1: General Product Information

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | Varies by Supplier |

| Lot Number | Example: QC13C3-25-001 |

| Molecular Formula | C₁₂¹³C₃H₁₀O₇ |

| Molecular Weight | 305.24 g/mol |

| CAS Number | Not Assigned |

| Appearance | Yellow to greenish-yellow solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at -20°C for long-term, protect from light |

Table 2: Quality Control Specifications

| Analytical Test | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| ¹H-NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrum | Conforms to structure | Mass Spectrometry |

| Loss on Drying | ≤1.0% | TGA |

| Residual Solvents | Meets USP <467> requirements | GC-HS |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the Certificate of Analysis.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any unlabeled quercetin and other impurities.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

This compound sample

-

Quercetin reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 50% A, 50% B

-

20-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound sample in methanol or DMSO at a concentration of approximately 1 mg/mL.

-

Prepare a series of working standards of the quercetin reference standard in the same solvent.

-

-

Chromatographic Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 370 nm

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of ¹³C atoms incorporated into the this compound molecule.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF, Orbitrap).

Reagents:

-

Solvents for LC as described in the HPLC protocol.

-

This compound sample.

Procedure:

-

Sample Infusion or LC-MS Analysis:

-

The this compound sample, dissolved in a suitable solvent, is introduced into the mass spectrometer either by direct infusion or via an LC system to separate it from any potential interferences.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Mass Range: Scan a mass range that includes the molecular ions of unlabeled quercetin ([M-H]⁻ at m/z 301.03) and this compound ([M-H]⁻ at m/z 304.04).

-

Resolution: Set to a high resolution to clearly distinguish between the different isotopologues.

-

-

Data Acquisition: Acquire the mass spectrum of the sample.

-

Data Analysis:

-

The isotopic enrichment is calculated by comparing the intensity of the ion peak corresponding to this compound (M+3) with the sum of intensities of all relevant isotopologue peaks (M, M+1, M+2, M+3, etc.).

-

Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the reagents may be applied for higher accuracy. The formula for calculating atom percent enrichment is: Atom % ¹³C = [ (Sum of intensities of labeled peaks) / (Sum of intensities of all isotopic peaks) ] x 100

-

Visualizations

The following diagrams illustrate key processes and relationships relevant to the sourcing and analysis of this compound.

Caption: this compound Supply and Verification Workflow

Caption: Quality Control Analysis Workflow for this compound

This guide provides a foundational understanding for the procurement and quality assessment of this compound. For specific applications, further validation of these methods may be required to meet regulatory or experimental criteria. Always refer to the supplier-specific Certificate of Analysis for lot-specific data.

An In-depth Technical Guide to the Commercial Availability and Application of Carbon-13 Labeled Quercetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of carbon-13 (¹³C) labeled quercetin, a vital tool for advanced research in drug metabolism, pharmacokinetics (DMPK), and cellular biology. This document details available isotopologues, offers insights into experimental applications, and presents relevant signaling pathways and metabolic workflows.

Commercial Availability of ¹³C Labeled Quercetin

The use of stable isotope-labeled compounds is crucial for accurate quantification in complex biological matrices and for tracing metabolic fates. Several suppliers offer ¹³C labeled quercetin in various isotopic purities and labeling patterns. The following table summarizes commercially available options.

| Product Name | Supplier | Catalog Number | Isotopic Purity | Labeling Pattern |

| Quercetin-¹³C₃ | MedChemExpress | HY-18085S2 | Not specified | ¹³C₃ |

| [¹³C₆]-Quercetin | Shimadzu | C1288 | ≥99% ¹³C | Phenyl ring labeled |

| Quercetin-[¹³C₃] | Clearsynth | CS-I-00533 | Not specified | ¹³C₃ |

This table is for informational purposes and researchers should confirm specifications with the respective suppliers.

Experimental Protocols: Utilizing ¹³C Labeled Quercetin

Carbon-13 labeled quercetin serves as an invaluable internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of quercetin and its metabolites in biological samples. It is also employed as a tracer to elucidate metabolic pathways.[1]

Quantification of Quercetin and its Metabolites in Biological Matrices

Objective: To accurately measure the concentration of quercetin and its metabolites (e.g., glucuronides, sulfates) in plasma, urine, or tissue homogenates.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add an appropriate volume of ¹³C labeled quercetin internal standard solution (concentration to be optimized based on expected analyte levels).

-

For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase and sulfatase may be included.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution profile using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve separation of quercetin from its major metabolites.

-

Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific MRM transitions for both the unlabeled analyte and the ¹³C labeled internal standard need to be determined by direct infusion of the compounds. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample processing and instrument response.[2]

-

Metabolic Fate and Pharmacokinetic Studies

Objective: To trace the absorption, distribution, metabolism, and excretion (ADME) of quercetin in vivo.

Methodology:

-

Animal Dosing: Administer a known dose of ¹³C labeled quercetin to the animal model (e.g., rats, mice) via the desired route (e.g., oral gavage, intravenous injection).

-

Sample Collection: Collect blood, urine, and feces at predetermined time points. Tissues of interest can be harvested at the end of the study.

-

Sample Processing and Analysis: Process and analyze the collected samples using the LC-MS/MS method described in section 2.1. The presence of the ¹³C label allows for the unambiguous identification and quantification of quercetin-derived metabolites.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½) for both the parent compound and its metabolites.

Signaling Pathways and Metabolic Workflows

Quercetin is known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. While many studies have investigated these effects, the use of ¹³C labeled quercetin allows for a more precise understanding of its direct interactions and metabolic influence on these pathways.

PI3K/Akt Signaling Pathway

Quercetin has been identified as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer.[1] The use of ¹³C labeled quercetin can help trace its direct binding to PI3K and its subsequent effects on downstream signaling.

Nrf2-Mediated Antioxidant Response

Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. Tracing ¹³C labeled quercetin can help elucidate its mechanism of action in promoting Nrf2 translocation to the nucleus and subsequent gene expression.

Experimental Workflow for Metabolic Flux Analysis

Metabolic flux analysis using ¹³C labeled quercetin can provide quantitative insights into how it is metabolized and how it influences other metabolic pathways.

Conclusion

The commercial availability of carbon-13 labeled quercetin provides researchers with a powerful tool to conduct sophisticated studies in drug development and molecular biology. Its application as an internal standard ensures accurate quantification, while its use as a tracer enables the detailed elucidation of metabolic pathways and mechanisms of action. This guide serves as a foundational resource for professionals seeking to leverage the capabilities of ¹³C labeled quercetin in their research endeavors.

References

Quercetin-13C3 for Preliminary Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Quercetin-13C3, a stable isotope-labeled form of quercetin, in preliminary pharmacokinetic (PK) studies. The use of stable isotopes like this compound offers significant advantages in pharmacokinetic research, primarily by enabling the accurate determination of bioavailability and facilitating the differentiation between endogenously present compounds and exogenously administered drugs.[1] This guide details experimental protocols, presents quantitative data from relevant studies, and illustrates key biological pathways and experimental workflows.

Introduction to Quercetin and the Role of Stable Isotopes in Pharmacokinetics

Quercetin is a naturally occurring flavonoid found in many fruits and vegetables.[2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[2][3] However, the therapeutic development of quercetin is hampered by its low and variable oral bioavailability.[4][5][6][7]

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of quercetin. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. Furthermore, administering a labeled version of a drug alongside the unlabeled version allows for the determination of absolute bioavailability in a single experiment, reducing inter-individual variability and the number of subjects required.

Quantitative Pharmacokinetic Data of Quercetin

The following tables summarize key pharmacokinetic parameters of quercetin from studies in rats and humans. It is important to note that these values can vary significantly depending on the formulation, dose, and individual subject characteristics. The use of this compound as a tracer in such studies would help in obtaining more precise and reliable data, especially for determining absolute bioavailability.

Table 1: Pharmacokinetic Parameters of Quercetin in Rats

| Formulation/Dose | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Absolute Bioavailability (%) | Reference |

| Quercetin Suspension | Oral | 2.01 | - | - | 16 | [5][6] |

| Quercetin in Ethanol/PEG 200 | Oral | 3.44 | - | - | 27.5 | [5][6] |

| 50 mg/kg Quercetin | Oral | 7.47 (µg/mL) | 0.9 | 43.18 (µg·h/mL) | - | [8] |

| 50 mg/kg Isoquercitrin | Oral | 0.35 (µg/mL) | 0.45 | 0.29 (µg·h/mL) | - | [8] |

| 50 mg/kg Quercetin-3-O-β-D-glucuronide | Oral | 0.23 (µg/mL) | 1.5 | 1.09 (µg·h/mL) | - | [8] |

| 50 mg/kg Quercetin Nanosuspension | Oral | - | - | - | 3.61 | [9] |

| 50 mg/kg SPC-Pip-Que-NSps | Oral | - | - | - | 23.58 | [9] |

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Conversion of units may be necessary for direct comparison.

Table 2: Pharmacokinetic Parameters of Quercetin in Humans

| Formulation/Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | CL/F (L/h) | Reference |

| 500 mg Quercetin (3x daily) | - | - | 3.5 | 3.5 x 10^4 | [10] |

| 500 mg Standard Quercetin | 133.4 ± 61.3 (ng/mL) | 4.3 ± 4.0 | - | - | [11] |

| 250 mg LipoMicel® Quercetin | 258.9 ± 127.3 (ng/mL) | 3.8 ± 3.4 | - | - | [11] |

| 500 mg LipoMicel® Quercetin | 1024.9 ± 469.7 (ng/mL) | 4.4 ± 3.7 | - | - | [11] |

| 1000 mg LipoMicel® Quercetin | 2011.0 ± 1128.9 (ng/mL) | 4.5 ± 3.1 | - | - | [11] |

| 8 mg Quercetin Aglycone | - | 1.9 | - | - | [12] |

| 20 mg Quercetin Aglycone | - | 2.7 | - | - | [12] |

| 50 mg Quercetin Aglycone | - | 4.8 | - | - | [12] |

| 8 mg Rutin | - | 6.5 | - | - | [12] |

| 20 mg Rutin | - | 7.4 | - | - | [12] |

| 50 mg Rutin | - | 7.5 | - | - | [12] |

Note: t1/2 (Half-life), CL/F (Oral Clearance). Different formulations significantly impact pharmacokinetic outcomes.

Experimental Protocols for Pharmacokinetic Studies of Quercetin using LC-MS/MS

The following is a representative, detailed methodology for the quantification of quercetin in plasma samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method with this compound as an internal standard.

3.1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve stability) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

3.2. UHPLC-MS/MS Conditions

-

UHPLC System: A standard ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[13][14]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 - 0.4 mL/min.[13]

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30 - 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often preferred for flavonoids.[13]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quercetin: Precursor ion (m/z) 301.0 -> Product ions (m/z) 151.0, 179.0.

-

This compound (Internal Standard): Precursor ion (m/z) 304.0 -> Product ions (m/z) 153.0, 179.0 (The exact transitions should be optimized by direct infusion of the standard).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3.3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for:

-

Selectivity and Specificity: No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.[13]

-

Linearity: A calibration curve with at least six non-zero standards, exhibiting a correlation coefficient (r²) of >0.99.[14]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[13][14]

-

Recovery: Consistent and reproducible extraction recovery of the analyte and internal standard.[13]

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term at -80°C, and post-preparative in the autosampler).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathways Modulated by Quercetin

Quercetin is known to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.

Caption: PI3K/Akt Signaling Pathway Inhibition by Quercetin.

Caption: MAPK Signaling Pathway Modulation by Quercetin.

Caption: Wnt/β-catenin Signaling Pathway Inhibition by Quercetin.

Caption: Nrf2 Antioxidant Pathway Activation by Quercetin.

Experimental Workflow

The following diagram illustrates a typical workflow for a preliminary pharmacokinetic study using this compound.

Caption: Experimental Workflow for a Quercetin PK Study.

Conclusion

The use of this compound is an invaluable tool for conducting precise and reliable preliminary pharmacokinetic studies of quercetin. By serving as an ideal internal standard for LC-MS/MS analysis and enabling the determination of absolute bioavailability through co-administration, this compound helps to overcome the challenges associated with the inherent variability and low bioavailability of quercetin. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust pharmacokinetic evaluations of this promising natural compound. Further research utilizing stable isotope-labeled quercetin will be critical in elucidating its full therapeutic potential.

References

- 1. The stable isotope method for determining absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 8. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Quercetin Metabolism with Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in studying the metabolism of quercetin using stable isotope-labeled compounds. Quercetin, a prominent dietary flavonoid, has garnered significant interest for its potential health benefits. Understanding its metabolic fate is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. The use of stable isotopes offers a powerful tool for tracing and quantifying quercetin metabolites in biological systems with high precision and accuracy.

Introduction to Quercetin Metabolism

Quercetin is extensively metabolized in the human body, primarily in the small intestine and the liver.[1][2] Upon ingestion, quercetin glycosides, the common dietary form, are hydrolyzed to the quercetin aglycone.[3] The aglycone then undergoes phase II biotransformation, resulting in a variety of metabolites, including glucuronides, sulfates, and methylated derivatives.[1][2] These conjugated metabolites are the predominant forms of quercetin found in circulation.[1] Stable isotope labeling, most commonly with Carbon-13 (¹³C) or Deuterium (²H), allows for the unambiguous differentiation of exogenously administered quercetin and its metabolites from endogenous compounds.[3]

Experimental Protocols

A robust experimental design is fundamental for the accurate investigation of quercetin metabolism. The following sections detail a typical protocol for a human clinical trial employing stable isotope-labeled quercetin.

Synthesis and Formulation of Stable Isotope-Labeled Quercetin

Commercially available stable isotope-labeled quercetin, such as ¹³C₃-Quercetin or ¹³C₆-Quercetin, can be procured from specialized chemical suppliers. These labeled compounds serve as ideal tracers for metabolic studies. For oral administration, the labeled quercetin is typically encapsulated or formulated in a suitable vehicle to ensure accurate dosing and bioavailability.

Human Clinical Trial Protocol

A randomized crossover study design is often employed to minimize inter-individual variability.[4]

Study Population: Healthy volunteers are recruited, and a washout period with a low-flavonoid diet is implemented before the study to reduce baseline levels of quercetin and its metabolites.[4]

Administration: A precisely weighed dose of the stable isotope-labeled quercetin formulation is administered orally to the participants.

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration to capture the pharmacokinetic profile of the metabolites.[4] Plasma is separated and stored at -80°C until analysis. Urine samples can also be collected over a 24-hour period to assess excretion patterns.

Sample Preparation and Analysis by UHPLC-QTOF-MS/MS

Plasma Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate quercetin and its metabolites from the plasma matrix. An internal standard (e.g., a different isotopologue of quercetin or a structurally similar flavonoid) is added to correct for extraction efficiency and instrument response variability.

UHPLC-QTOF-MS/MS Analysis: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is the analytical method of choice for its high resolution, mass accuracy, and sensitivity.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, as quercetin and its conjugated metabolites readily form negative ions. Data is acquired in both full scan MS and targeted MS/MS modes. The full scan mode allows for the identification of all labeled metabolites based on their accurate mass, while the targeted MS/MS mode provides structural confirmation through fragmentation patterns.

The experimental workflow for a typical human study on quercetin metabolism is depicted in the following diagram.

Data Presentation: Quantitative Analysis of Quercetin Metabolites

The use of stable isotopes allows for the precise quantification of administered quercetin and its metabolites. The following tables summarize the pharmacokinetic parameters of various quercetin metabolites identified in human plasma following the oral administration of quercetin glycosides from different dietary sources. Although this particular study did not use a stable isotope tracer for the administered dose, it provides a clear example of the type of quantitative data that can be obtained and is directly applicable to a stable isotope study design.

Table 1: Pharmacokinetic Parameters of Quercetin Metabolites in Human Plasma after Consumption of Applesauce Enriched with Apple Peel. [4]

| Metabolite | Cmax (ng/mL) | tmax (h) | AUC (0-24h) (ng·h/mL) |

| Quercetin sulfate | 4.6 ± 2.1 | 4.9 ± 2.2 | 55.4 ± 24.1 |

| Quercetin glucuronide | 15.5 ± 6.9 | 3.0 ± 1.8 | 151.2 ± 67.8 |

| Quercetin diglucuronide | 9.3 ± 4.1 | 2.5 ± 1.5 | 87.9 ± 39.4 |

| Methylquercetin glucuronide | 7.5 ± 3.3 | 3.4 ± 1.9 | 72.1 ± 32.3 |

| Methylquercetin diglucuronide | 3.6 ± 1.6 | 4.1 ± 2.1 | 34.5 ± 15.5 |

| Quercetin glucuronide sulfate | 1.3 ± 0.6 | 4.3 ± 2.0 | 12.5 ± 5.6 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Quercetin Metabolites in Human Plasma after Consumption of Applesauce Enriched with Onion Powder. [4]

| Metabolite | Cmax (ng/mL) | tmax (h) | AUC (0-24h) (ng·h/mL) |

| Quercetin sulfate | 37.3 ± 15.2 | 2.8 ± 1.6 | 358.9 ± 146.5 |

| Quercetin glucuronide | 212.8 ± 86.9 | 1.8 ± 1.1 | 2047.6 ± 835.8 |

| Quercetin diglucuronide | 168.8 ± 68.9 | 1.8 ± 1.6 | 1624.2 ± 663.0 |

| Methylquercetin glucuronide | 90.1 ± 36.8 | 2.6 ± 2.0 | 866.9 ± 353.9 |

| Methylquercetin diglucuronide | 65.4 ± 26.7 | 3.5 ± 2.2 | 629.3 ± 256.9 |

| Quercetin glucuronide sulfate | 43.0 ± 17.6 | 4.0 ± 1.4 | 413.7 ± 168.9 |

Data are presented as mean ± standard deviation.

Signaling Pathways Modulated by Quercetin

Quercetin and its metabolites are known to influence several key signaling pathways involved in cellular health and disease. The following diagrams illustrate two of these pathways.

Quercetin's Influence on the AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a crucial regulator of cellular energy metabolism and stress resistance. Quercetin has been shown to activate this pathway, leading to various beneficial downstream effects.

Quercetin Metabolism and Conjugation

The metabolic transformation of quercetin is a key determinant of its bioavailability and biological activity. The following diagram outlines the major metabolic routes.

Conclusion

The investigation of quercetin metabolism using stable isotopes provides invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The detailed experimental protocols and advanced analytical techniques outlined in this guide offer a robust framework for conducting such studies. The quantitative data obtained from these investigations are essential for understanding the bioavailability of quercetin from different sources and for correlating its metabolic fate with its biological activities. Furthermore, elucidating the modulation of key signaling pathways by quercetin and its metabolites is critical for advancing our knowledge of its therapeutic potential in various human diseases. This comprehensive approach will undoubtedly facilitate the development of evidence-based dietary recommendations and novel quercetin-based therapeutic strategies.

References

- 1. Human metabolism of dietary flavonoids: identification of plasma metabolites of quercetin. – ScienceOpen [scienceopen.com]

- 2. Bioavailability of Quercetin in Humans with a Focus on Interindividual Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

The Pivotal Role of Quercetin-13C3 in Unraveling Flavonoid Bioavailability

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of flavonoid research, understanding the precise absorption, distribution, metabolism, and excretion (ADME) of these promising bioactive compounds is paramount. Quercetin, a flavonol abundant in fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its notoriously low and variable bioavailability has been a considerable hurdle in translating preclinical findings into clinical applications. The advent of stable isotope labeling, specifically with Quercetin-13C3, has revolutionized the study of its pharmacokinetics, offering researchers an unparalleled tool for accurate and detailed bioavailability assessments. This technical guide provides an in-depth exploration of the role of this compound in flavonoid bioavailability studies, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

The Challenge of Quercetin Bioavailability

Quercetin's journey through the human body is complex. Following oral ingestion, it is subjected to extensive metabolism in the small intestine and liver, and is also acted upon by the gut microbiota. This results in a variety of conjugated metabolites, including glucuronides, sulfates, and methylated forms, which are the primary forms found circulating in the plasma. The inherent variability in individual metabolism and gut microbiome composition contributes to the wide range of reported bioavailability for quercetin, making it challenging to establish a clear dose-response relationship.

This compound: A Precise Tracer for Pharmacokinetic Studies

The use of isotopically labeled compounds, such as this compound, provides a robust solution to the challenges of studying quercetin's bioavailability. By incorporating three Carbon-13 atoms into the quercetin molecule, researchers can distinguish exogenously administered quercetin from the endogenous quercetin present in the diet. This stable isotope acts as a tracer, allowing for the precise tracking and quantification of the absorbed quercetin and its metabolites without the confounding factor of dietary intake.

Advantages of Using this compound:

-

Accurate Quantification: Enables the differentiation between the administered dose and dietary quercetin, leading to more precise pharmacokinetic parameters.

-

Metabolite Identification: Facilitates the identification and quantification of metabolites derived specifically from the administered quercetin dose.

-

Absolute Bioavailability Studies: Allows for the simultaneous administration of an oral labeled dose and an intravenous unlabeled dose (or vice versa) to determine absolute bioavailability in a single study, reducing inter-individual variability.

-

Internal Standard: Serves as an ideal internal standard for LC-MS/MS analysis, correcting for variations in sample preparation and instrument response.

Experimental Protocols for this compound Bioavailability Studies

While specific protocols may vary between studies, a general framework for a human bioavailability study using this compound is outlined below.

Study Design:

A common approach is a randomized, double-blind, crossover study. This design allows each participant to serve as their own control, minimizing inter-individual variability. Participants would receive both the labeled this compound and an unlabeled quercetin formulation in separate study periods, with a washout period in between.

Participant Profile:

Healthy volunteers, typically with a specified age range and body mass index (BMI), are recruited. Exclusion criteria often include smoking, use of medications known to interfere with drug metabolism, and consumption of quercetin-rich foods or supplements for a defined period before and during the study.

Dosing and Administration:

A single oral dose of this compound is administered, often encapsulated or dissolved in a suitable vehicle. The dosage is carefully selected to be physiologically relevant and detectable by analytical instruments. For absolute bioavailability studies, a simultaneous intravenous infusion of unlabeled quercetin is administered.

Sample Collection:

Blood samples are collected at predetermined time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Urine is often collected over a 24-hour period. Plasma is separated from the blood samples and, along with urine, is stored at -80°C until analysis.

Sample Preparation:

Plasma and urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase and sulfatase to cleave the conjugated metabolites back to the aglycone form. This allows for the measurement of total quercetin. Solid-phase extraction (SPE) is a common technique used to clean up the samples and concentrate the analytes before analysis.

Workflow for a Typical Bioavailability Study

Experimental workflow for a this compound bioavailability study.

Quantitative Data Presentation

The use of this compound allows for the generation of precise pharmacokinetic data. The following tables summarize typical parameters obtained from human bioavailability studies of quercetin, which can be more accurately determined using a labeled tracer.

| Parameter | Quercetin Aglycone | Quercetin from Onion (Glucosides) | Quercetin Phytosome® |

| Dose | 500 mg | ~100 mg equivalent | 500 mg |

| Cmax (ng/mL) | ~200 - 400 | ~2300 | ~1500 - 2000 |

| Tmax (hours) | ~2.0 - 4.0 | ~0.7 | ~2.0 - 3.0 |

| AUC (0-24h) (ng·h/mL) | ~1000 - 2000 | ~2340 | >10,000 |

Note: These are representative values from various studies and can vary significantly based on the study population and formulation.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and its metabolites in biological matrices due to its high sensitivity and specificity.

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the parent and product ions of both labeled and unlabeled quercetin.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Quercetin (Unlabeled) | 301.0 | 151.0, 179.0 |

| This compound | 304.0 | 154.0, 179.0 |

| Quercetin Glucuronide | 477.1 | 301.0 |

| This compound Glucuronide | 480.1 | 304.0 |

Quercetin's Impact on Cellular Signaling Pathways

Quercetin is known to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell growth. Understanding these pathways is crucial for elucidating the mechanisms behind its potential health benefits.

Nrf2 Signaling Pathway:

Quercetin can activate the Nrf2 pathway, a master regulator of the antioxidant response. This leads to the transcription of antioxidant and detoxification enzymes, protecting cells from oxidative damage.

Quercetin-13C3 as a Tool for Exploring Gut Microbiota Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled Quercetin-13C3 as a powerful tool to investigate the metabolic pathways mediated by the gut microbiota. Understanding the intricate interplay between dietary flavonoids like quercetin and the gut microbiome is a burgeoning field with significant implications for drug development, personalized nutrition, and disease prevention. The use of this compound allows for precise tracing of metabolic fates, providing unambiguous identification and quantification of microbially-derived metabolites.

Introduction to Quercetin and Gut Microbiota Interactions

Quercetin, a ubiquitous plant flavonoid, is recognized for its antioxidant, anti-inflammatory, and other health-promoting properties. However, its bioavailability is relatively low, and a significant portion of ingested quercetin reaches the colon, where it is extensively metabolized by the resident gut microbiota.[1][2] This biotransformation by gut bacteria is a critical determinant of the physiological effects of quercetin, as the resulting metabolites can possess distinct biological activities.[3] The use of stable isotope labeling, specifically with this compound, offers a robust methodology to trace the metabolic conversion of the parent compound and accurately identify its downstream metabolites.

Experimental Protocols

The following sections detail the key experimental methodologies for studying the metabolism of this compound by the gut microbiota, primarily focusing on in vitro fecal fermentation followed by advanced analytical techniques.

In Vitro Fecal Fermentation with this compound

This protocol describes a common method for simulating the conditions of the human colon to study the metabolism of this compound by fecal microbiota.[1][3]

Materials:

-

Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)

-

Anaerobic chamber or workstation

-

Sterile, anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

-

This compound (stable isotope-labeled)

-

Phosphate-buffered saline (PBS), anaerobic

-

Centrifuge

-

Sterile culture tubes

Procedure:

-

Fecal Slurry Preparation: Within two hours of collection, homogenize fresh fecal samples in anaerobic PBS (e.g., 1:10 w/v) inside an anaerobic chamber.

-

Inoculum Preparation: Centrifuge the fecal slurry at a low speed to pellet large debris. The supernatant, rich in bacteria, serves as the inoculum.

-

Incubation Setup: In the anaerobic chamber, dispense the anaerobic basal medium into sterile culture tubes. Add this compound to the desired final concentration.

-

Inoculation: Inoculate the medium with the fecal bacterial suspension. Include a negative control (no this compound) and a sterile control (no inoculum) to account for background and abiotic degradation.

-

Incubation: Incubate the cultures anaerobically at 37°C. Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the degradation of this compound and the formation of its metabolites.

-

Sample Processing: At each time point, quench the metabolic activity (e.g., by flash-freezing in liquid nitrogen) and store samples at -80°C until analysis. For analysis, centrifuge the samples to pellet bacterial cells and collect the supernatant for metabolite extraction.

Metabolite Extraction

Extraction of this compound and its labeled metabolites from the fermentation supernatant is a critical step for accurate analysis.[1]

Materials:

-

Fermentation supernatant

-

Ethyl acetate (or other suitable organic solvent)

-

Formic acid

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

-

Acidify the fermentation supernatant with formic acid to a final concentration of 0.1% (v/v) to protonate the phenolic acids.

-

Add an excess of ethyl acetate to the acidified supernatant.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the metabolites into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the upper organic layer containing the metabolites.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

UHPLC-MS/MS Analysis for 13C-Labeled Metabolites

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of this compound and its labeled metabolites.[2][4][5]

Instrumentation:

-

UHPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Typical Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a set time to separate the compounds.

-

Flow Rate: As per column specifications (e.g., 0.3-0.5 mL/min)

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Parameters:

-

Ionization Mode: Negative ion mode is typically preferred for phenolic compounds.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for this compound and its expected labeled metabolites are monitored. The +3 Da mass shift in the fragments containing the 13C atoms confirms the origin of the metabolite from the administered tracer.

-

Full Scan/Data-Dependent Acquisition: For untargeted analysis to discover novel metabolites, a high-resolution mass spectrometer can be used.

Data Presentation: Quantitative Analysis of Quercetin Metabolism

The following tables summarize quantitative data from an in vitro fecal fermentation study of quercetin. While this specific study did not use this compound, the metabolite concentrations provide a strong and relevant proxy for what can be expected in a stable isotope tracing experiment. The use of this compound would allow for the unambiguous confirmation that these metabolites are indeed derived from the initial quercetin substrate.

Table 1: Degradation of Quercetin Over Time in In Vitro Fecal Fermentation [6]

| Time (hours) | Quercetin Concentration (µmol/L) | % Degradation |

| 0 | 100 (initial) | 0% |

| 24 | 7 | 93% |

Data adapted from a study using unformulated quercetin.[6]

Table 2: Formation of Major Phenolic Acid Metabolites from Quercetin in In Vitro Fecal Fermentation [7][8]

| Metabolite | Concentration at 5 hours (µmol/L) | Concentration at 24 hours (µmol/L) |

| 3,4-Dihydroxyphenylacetic acid | 15.2 ± 1.5 | 65.8 ± 5.2 |

| 3-Hydroxyphenylacetic acid | Not Detected | 34.1 ± 3.1 |

| 4-Hydroxyphenylacetic acid | 8.9 ± 0.9 | 20.3 ± 2.0 |

| 3-(3-Hydroxyphenyl)propionic acid | 5.4 ± 0.6 | 18.7 ± 1.8 |

| Benzoic acid | 3.1 ± 0.4 | 12.5 ± 1.3 |

Data are presented as mean ± SD and are adapted from studies on unlabeled quercetin.[7][8] The use of this compound would confirm the isotopic enrichment in these metabolites.

Mandatory Visualizations

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. The Human Microbial Metabolism of Quercetin in Different Formulations: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro catabolism of quercetin by human fecal bacteria and the antioxidant capacity of its catabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin reshapes gut microbiota homeostasis and modulates brain metabolic profile to regulate depression-like behaviors induced by CUMS in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiome and metabonomics study of quercetin for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Total Quercetin in Human Urine by Stable Isotope Dilution HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a prominent dietary flavonoid found in many fruits, vegetables, and grains, is of significant interest to the scientific community due to its antioxidant and potential therapeutic properties. Upon ingestion, quercetin undergoes extensive metabolism, primarily forming glucuronide and sulfate conjugates.[1][2] These metabolites are then excreted, with a minor fraction appearing in the urine.[3] Accurate and sensitive quantification of quercetin and its metabolites in urine is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects.

This application note details a robust and sensitive method for the quantification of total quercetin in human urine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol involves enzymatic hydrolysis of quercetin conjugates to the aglycone form, followed by a straightforward sample clean-up and analysis. The use of a stable isotope-labeled internal standard, such as ¹³C₃-Quercetin, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[4]

Metabolic Pathway of Quercetin

Following absorption, quercetin is rapidly metabolized in the small intestine and liver. The primary metabolic routes are glucuronidation and sulfation, with methylation also occurring. These conjugation processes increase the water solubility of quercetin, facilitating its excretion via urine.[1][2][5] To quantify the total amount of ingested quercetin that is excreted, a hydrolysis step is necessary to convert the various conjugated metabolites back to the parent aglycone form.

Caption: Metabolic pathway of dietary quercetin.

Experimental Protocol

This protocol outlines the procedure for the enzymatic hydrolysis of quercetin conjugates, sample preparation, and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Quercetin analytical standard (≥95.0%)

-

¹³C-labeled Quercetin (e.g., Quercetin-¹³C₃ or [¹³C₆]-Quercetin) as internal standard (IS)[4][6]

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (pH 5.0)

-

Ascorbic acid

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Human urine samples

Sample Preparation Workflow

Caption: Experimental workflow for quercetin quantification.

Detailed Procedure

-

Sample Thawing: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds.

-

Aliquoting: Transfer 200 µL of each urine sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the ¹³C-Quercetin internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

-

Stabilization: Add 20 µL of a freshly prepared ascorbic acid solution (e.g., 10 mg/mL) to prevent degradation of quercetin.[7]

-

Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase/sulfatase solution (e.g., 2500 units/mL in sodium acetate buffer, pH 5.0). Vortex mix for 10 seconds.[7]

-

Incubation: Incubate the samples overnight (approx. 16 hours) in a water bath at 37°C.

-

Protein Precipitation: After incubation, add 600 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.[8]

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)[9] |

| Mobile Phase A | 0.1% Formic Acid in Water[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[9] |

| Column Temperature | 30°C[9] |

| Injection Volume | 5 µL[8] |

| Gradient Elution | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Capillary Voltage | 3.0 - 4.0 kV[8][9] |

| Source Temperature | 150°C[9] |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 - 550°C[8][9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Quercetin | 301.0 | 151.0 | ~22 | Quantifier ion[11][12] |

| Quercetin | 301.0 | 179.0 | ~17 | Qualifier ion[11][12] |

| ¹³C-Quercetin (IS) | 304.0 / 307.0 | 153.0 / 154.0 | ~22 | Transitions depend on ¹³C label position and number |

Note: Collision energies should be optimized for the specific instrument used.

Table 4: Typical Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 2000 ng/mL | [13] |

| Correlation Coeff. (r²) | > 0.995 | [8] |

| Lower Limit of Quantitation (LLOQ) | 1.0 - 25 ng/mL | [7][14] |

| Intra-day Precision (%CV) | < 15% | [13] |

| Inter-day Precision (%CV) | < 15% | [13] |

| Accuracy (% Bias) | Within ±15% | [13] |

| Recovery | 85 - 110% | [14] |

Conclusion

The described stable isotope dilution LC-MS/MS method provides a reliable and sensitive approach for the quantification of total quercetin in human urine. The protocol involves a robust enzymatic hydrolysis step to account for all major conjugated metabolites, ensuring a comprehensive assessment of urinary quercetin excretion. This method is well-suited for pharmacokinetic and nutritional studies aimed at understanding the bioavailability and metabolic fate of this important dietary flavonoid.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of fruit juice intake on urinary quercetin excretion and biomarkers of antioxidative status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quercetin - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of quercetin and kaempferol in human urine after orally administrated tablet of ginkgo biloba extract by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Bioanalysis: A Validated LC-MS/MS Method for Quercetin Metabolite Quantification Using a Novel 13C3 Internal Standard

Introduction

Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding its metabolic fate is crucial for elucidating its mechanism of action and for the development of novel therapeutics. In humans, quercetin undergoes extensive phase II metabolism, primarily forming glucuronidated, sulfated, and methylated conjugates. Accurate quantification of these metabolites in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of quercetin and its major metabolites, quercetin-3-glucuronide and quercetin-3'-sulfate, in human plasma. A key feature of this method is the utilization of a stable isotope-labeled internal standard, Quercetin-13C3 , to ensure high accuracy and precision.

Method Overview

This method employs a simple and efficient solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation using a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of this compound as an internal standard corrects for matrix effects and variations in sample processing, leading to reliable and reproducible results.

Experimental Protocols

Materials and Reagents

-

Standards: Quercetin, Quercetin-3-glucuronide, and Quercetin-3'-sulfate (≥98% purity) were purchased from a commercial supplier.

-

Internal Standard: this compound (≥99% isotopic purity) was obtained from a specialized supplier.[1]

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

-

SPE Cartridges: Oasis HLB 1 cc (30 mg) cartridges.

-

Biological Matrix: Human plasma (drug-free).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Individual stock solutions of quercetin, quercetin-3-glucuronide, quercetin-3'-sulfate, and this compound were prepared in methanol.

-

Working Standard Solutions: A series of combined working standard solutions of the analytes were prepared by serial dilution of the stock solutions with 50% methanol.

-

Internal Standard Working Solution (100 ng/mL): A working solution of this compound was prepared in 50% methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.

-

Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard are critical for selective and sensitive detection. Based on the known fragmentation patterns of quercetin, the following transitions are monitored:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Quercetin | 301.04 | 151.00 | 100 |

| Quercetin-3-glucuronide | 477.08 | 301.04 | 100 |

| Quercetin-3'-sulfate | 381.00 | 301.04 | 100 |

| This compound (IS) | 304.05 | 153.00 | 100 |

Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound, with a +3 Da shift in the precursor and corresponding fragment ions. This should be confirmed experimentally.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) |

| Quercetin | 1 - 1000 | >0.995 | 1 |

| Quercetin-3-glucuronide | 1 - 1000 | >0.995 | 1 |

| Quercetin-3'-sulfate | 1 - 1000 | >0.995 | 1 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Quercetin | 5 | < 10 | < 15 | 90-110 |

| 50 | < 10 | < 15 | 90-110 | |

| 500 | < 10 | < 15 | 90-110 | |

| Quercetin-3-glucuronide | 5 | < 10 | < 15 | 90-110 |

| 50 | < 10 | < 15 | 90-110 | |

| 500 | < 10 | < 15 | 90-110 | |

| Quercetin-3'-sulfate | 5 | < 10 | < 15 | 90-110 |

| 50 | < 10 | < 15 | 90-110 | |

| 500 | < 10 | < 15 | 90-110 |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Quercetin | > 85 |

| Quercetin-3-glucuronide | > 80 |

| Quercetin-3'-sulfate | > 80 |

Visualizations

To further illustrate the experimental workflow and the biological context of quercetin, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for the analysis of quercetin metabolites.

Caption: Simplified metabolic pathway of quercetin in the human body.

Conclusion

The developed LC-MS/MS method provides a reliable, sensitive, and accurate tool for the quantitative analysis of quercetin and its major metabolites in human plasma. The incorporation of a 13C3-labeled internal standard is a critical component of the methodology, ensuring high-quality data for pharmacokinetic and other drug development studies. This application note serves as a comprehensive guide for researchers and scientists in the field, facilitating further investigation into the promising biological activities of quercetin.

References

Application of Quercetin-13C3 in Food Matrix Analysis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Quercetin-13C3 as an internal standard in the quantitative analysis of quercetin in various food matrices. The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development, particularly for complex samples such as food, where matrix effects can significantly impact accuracy and precision.

Introduction

Quercetin, a flavonoid found in a wide variety of fruits, vegetables, and grains, is of significant interest to the food and pharmaceutical industries due to its antioxidant and potential therapeutic properties. Accurate quantification of quercetin in food is essential for nutritional labeling, quality control, and for researchers investigating its bioavailability and health effects. However, the inherent complexity of food matrices presents a significant analytical challenge, often leading to ion suppression or enhancement in mass spectrometry-based methods.

The stable isotope dilution assay (SIDA) using a labeled internal standard, such as this compound, is the gold standard for overcoming these matrix effects.[1] By incorporating a known amount of the labeled analyte at the beginning of the sample preparation process, any variations in extraction efficiency, sample handling, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[1]

Advantages of Using this compound

-

Mitigation of Matrix Effects: Co-elution of the labeled internal standard with the native analyte allows for the compensation of signal suppression or enhancement caused by co-extractives in the food matrix.

-

Improved Accuracy and Precision: SIDA accounts for analyte losses during sample preparation and variations in instrument response, resulting in more reliable quantitative data.

-

Enhanced Method Robustness: The use of an isotopically labeled internal standard makes the analytical method less susceptible to variations in experimental conditions.

Quantitative Data Summary

The following table summarizes typical validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of quercetin in food matrices using this compound as an internal standard. The data presented is a composite representation based on achievable performance for such methods.

| Parameter | Typical Value | Food Matrix Examples |

| Linearity (r²) | > 0.995 | Milk, Green Coffee Beans, Fruit Juices, Vegetable Extracts |

| Limit of Detection (LOD) | 0.0002 - 0.5 µg/kg | Milk, Green Coffee Beans |

| Limit of Quantification (LOQ) | 0.001 - 1.0 µg/kg | Milk, Green Coffee Beans |

| Recovery (%) | 85 - 115% | Milk, Green Coffee Beans |

| Intra-day Precision (RSD%) | < 10% | Milk, Green Coffee Beans |

| Inter-day Precision (RSD%) | < 15% | Milk, Green Coffee Beans |

| Matrix Effect (%) | 88 - 103% (with IS correction) | Green Coffee Beans |

Note: The specific values for LOD, LOQ, and recovery can vary depending on the food matrix and the specific sample preparation and instrumentation used.

Experimental Protocols

Sample Preparation: Extraction of Quercetin from a Solid Food Matrix (e.g., Apple Peel Powder)

This protocol describes a general procedure for the extraction of quercetin from a solid food matrix.

Materials:

-

Homogenized solid food sample

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or PVDF)

-

Autosampler vials

Procedure:

-

Weigh 1.0 g of the homogenized food sample into a 15 mL centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected quercetin concentration in the sample.

-

Add 10 mL of extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Repeat the extraction (steps 3-7) on the remaining solid pellet with another 10 mL of extraction solvent.

-

Combine the supernatants from both extractions.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex the reconstituted sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the LC-MS/MS analysis of quercetin and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Ionization Mode: Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Gas Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Quercetin | 301.04 | 151.0 | 50 | 30 | 20 |

| 301.04 | 178.9 | 50 | 30 | 15 | |

| This compound | 304.05 | 153.0 | 50 | 30 | 20 |

Note: These parameters should be optimized for the specific instrument being used.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the analysis of quercetin in a food matrix using this compound is depicted below.

Caption: General workflow for quercetin analysis.

Quercetin's Impact on Cellular Signaling Pathways

Quercetin is known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development professionals.

PI3K/Akt Signaling Pathway: Quercetin has been shown to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Quercetin's inhibition of the PI3K/Akt pathway.

MAPK Signaling Pathway: Quercetin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in stress responses and cell differentiation.

Caption: Quercetin's modulation of the MAPK pathway.

Conclusion

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS assay provides a highly accurate, precise, and robust method for the quantification of quercetin in complex food matrices. This approach is essential for obtaining reliable data for nutritional analysis, quality control, and for advancing research into the health benefits of this important flavonoid. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field. Furthermore, an understanding of quercetin's interaction with key cellular signaling pathways is vital for its potential application in drug development.

References

Application Note: UHPLC-MS/MS Method for the High-Sensitivity Quantification of Quercetin and its ¹³C₃-Labeled Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin is a prominent dietary flavonoid found in numerous fruits, vegetables, and grains, renowned for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Accurate and sensitive quantification of Quercetin in biological matrices is crucial for pharmacokinetic, metabolic, and clinical studies. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as Quercetin-¹³C₃, is the gold standard for quantitative bioanalysis, as it corrects for matrix effects and variations in sample processing and instrument response.[3] This document provides a detailed protocol for the separation and quantification of Quercetin and its ¹³C₃-analog using UHPLC-MS/MS.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

-

Thaw Samples: Allow plasma/serum samples, quality controls (QCs), and calibration standards to thaw completely at room temperature.

-

Aliquoting: Pipette 100 µL of each sample, QC, or standard into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the Quercetin-¹³C₃ internal standard working solution (e.g., 500 ng/mL) to every tube except for "blank" samples. To the blank, add 10 µL of the reconstitution solvent.

-

Vortex: Briefly vortex mix all tubes for 10 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.[4][5] This high ratio of organic solvent ensures efficient protein precipitation.

-

Vortex & Centrifuge: Vortex vigorously for 3 minutes. Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

-

Injection: Vortex the reconstituted samples and inject an aliquot (e.g., 1-5 µL) into the UHPLC-MS/MS system.[4]

UHPLC-MS/MS Analysis

The following conditions are a robust starting point and should be optimized for the specific instrument used.

Table 1: UHPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[3][4] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[5][6] |

| Flow Rate | 0.4 mL/min[4][5] |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 4.0 | |

| 5.0 | |

| 5.1 | |

| 7.0 | |

| Column Temperature | 30 °C[3] |

| Injection Volume | 1-5 µL[4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6][7] |

| Capillary Voltage | 3.0 - 4.0 kV[3][7] |

| Source Temperature | 150 °C[3] |

| Desolvation Temp. | 550 °C[3] |

| Gas Flow Rates | Optimize for specific instrument (e.g., Cone Gas: 50 L/h, Desolvation Gas: 1000 L/h)[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data & Method Performance

The following tables summarize the crucial mass transitions for quantification and typical validation parameters reported for similar methods.

Table 3: MRM Transitions for Quercetin and Quercetin-¹³C₃

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| Quercetin | 301.1[6][8] | 151.1[6][8] | Optimized (Typically 25-35) |

| 301.1[9] | 179.1 (Confirming ion)[9] | Optimized (Typically 20-30) | |

| Quercetin-¹³C₃ (IS) | 304.1 | 154.1 | Optimized (Similar to Quercetin) |

*Note: The MRM transition for Quercetin-¹³C₃ is based on the known molecular weight and fragmentation pattern of Quercetin. The precursor ion reflects the +3 Da mass shift from the three ¹³C atoms. The product ion reflects the same mass shift, assuming the ¹³C atoms are on the portion of the molecule that remains intact. This transition should be confirmed by direct infusion of the standard during method development.

Table 4: Representative Method Validation Parameters

| Parameter | Typical Performance Range |

| Linearity Range | 1 - 10,000 ng/mL (Varies by matrix and sensitivity)[1][4] |

| Correlation Coefficient (r²) | > 0.995[1] |

| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL[1][6] |

| Intra-day Precision (%RSD) | < 10%[1] |

| Inter-day Precision (%RSD) | < 15%[1] |

| Accuracy (% Recovery) | 85 - 115%[1] |

| Matrix Effect | Monitored, but compensated by the stable isotope-labeled internal standard.[7] |

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample handling to final data analysis.